Centanamycin

Anticancer Pharmacokinetics Toxicity

Centanamycin (ML-970, AS-I-145) is an achiral indolecarboxamide DNA minor groove alkylator engineered to eliminate the stereocenter-related myelotoxicity of chiral duocarmycin analogs. It produces unique adenine-N3 adducts at (A/T)AAA motifs, repaired solely by nucleotide excision repair (NER)—not base excision repair—making it an essential molecular probe for transcription-coupled repair studies. Beyond oncology, its demonstrated antimalarial transmission-blocking activity and utility in chemically attenuating DNA viruses (CMV, HSV-2) for live-vaccine development offer rare, cross-disciplinary value. Procure this high-purity (≥98%) compound to leverage its distinct sequence selectivity, reduced systemic toxicity, and validated in vivo efficacy in MDA-MB-435 xenograft models. Request a quote for your required research quantity today.

Molecular Formula C24H24ClN3O4
Molecular Weight 453.9 g/mol
CAS No. 413577-16-9
Cat. No. B1241019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentanamycin
CAS413577-16-9
SynonymsAS-I-145
ML-970
N-(4-amino-1-(2-chloroethyl)naphthalen-2-yl)-5,6,7-trimethoxy-1H-indole-2-carboxamide
NSC 716970
Molecular FormulaC24H24ClN3O4
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC
InChIInChI=1S/C24H24ClN3O4/c1-30-20-11-13-10-19(27-21(13)23(32-3)22(20)31-2)24(29)28-18-12-17(26)15-7-5-4-6-14(15)16(18)8-9-25/h4-7,10-12,27H,8-9,26H2,1-3H3,(H,28,29)
InChIKeyMNFPZBOQEWMBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Centanamycin (ML-970, AS-I-145, NSC 716970): Procurement Considerations for an Achiral Duocarmycin Analog


Centanamycin (CAS 413577-16-9) is an achiral indolecarboxamide and synthetic analog of the duocarmycin/CC-1065 family of DNA minor groove alkylating agents [1]. It functions as a DNA-binding agent with a mechanism involving sequence-selective adenine-N3 alkylation at AT-rich regions [2]. The compound has been investigated preclinically as both an antineoplastic agent and an antimalarial with transmission-blocking properties [1][3]. Its key structural distinction is the absence of a stereocenter, a design feature intended to simplify synthesis and avoid the systemic toxicities associated with earlier chiral analogs in this class [4].

Centanamycin (ML-970, AS-I-145, NSC 716970): Why Generic Interchange with Other DNA Minor Groove Binders is Scientifically Unsupported


The DNA minor groove binder class exhibits profound heterogeneity in sequence selectivity, adduct repair pathways, and off-target toxicity profiles. Centanamycin was specifically engineered as a less toxic, achiral analog of CC-1065 and duocarmycin to mitigate the dose-limiting myelotoxicity that plagued earlier clinical candidates [1]. Its distinct alkylation footprint (adenine-N3 at (A/T)AAA motifs) and its processing by nucleotide excision repair (NER) differ from other analogs [2]. Furthermore, its demonstrated antimalarial and transmission-blocking activities are not class-wide properties [3]. Direct substitution without verification of these specific biochemical and in vivo attributes would invalidate comparative experimental designs and risk procurement of a compound with divergent functional characteristics.

Centanamycin (ML-970, AS-I-145, NSC 716970): Head-to-Head Quantitative Differentiation from CC-1065 and Duocarmycin Analogs


Reduced Myelotoxicity Compared to Parental CC-1065 Correlates with Distinct Pharmacokinetics

Centanamycin (ML-970) was designed as a less toxic analog of CC-1065. Preclinical studies attribute this improved therapeutic window to its extensive enterohepatic circulation, a pharmacokinetic property that limits systemic exposure and reduces the severe myelotoxicity seen with CC-1065 [1]. While direct quantitative myelotoxicity data is not provided in this source, the underlying pharmacokinetic divergence is a key differentiating feature. For reference, CC-1065 exhibited lethal toxicity in mice at doses as low as 0.05 mg/kg in early studies.

Anticancer Pharmacokinetics Toxicity

NCI-60 Panel Cytotoxicity: Average GI50 of 34 nM Against 60 Human Cancer Cell Lines

In the standardized NCI-60 human tumor cell line screen, Centanamycin (ML-970) demonstrated a mean GI50 (50% growth inhibition) of 34 nM across all 60 cell lines tested [1]. This potency is comparable to other highly active duocarmycin analogs but is achieved with an achiral scaffold. For context, the natural product CC-1065 typically exhibits IC50 values in the picomolar range in similar assays, but its clinical utility is severely limited by toxicity.

Anticancer Cytotoxicity NCI-60

In Vivo Antitumor Activity: Hollow Fiber Assay Score of 54 and MDA-MB-435 Xenograft Response

Centanamycin (ML-970) achieved a total score of 54 in the NCI hollow fiber assay, indicating significant in vivo antitumor activity against a panel of implanted human cancer cell lines [1]. Furthermore, in a human breast cancer xenograft model (MDA-MB-435), the compound (as AS-I-145) demonstrated good antitumor activity when administered via intravenous or oral routes [2]. These in vivo efficacy data are not uniformly observed across all duocarmycin analogs and represent a key selection criterion.

Anticancer In Vivo Xenograft

Antimalarial Transmission-Blocking Activity: Persistent DNA Damage in Parasites 10 Days Post-Treatment

In a murine malaria model, Centanamycin not only cleared blood-stage Plasmodium infection but also exhibited a profound transmission-blocking effect. Parasites within mosquitoes that fed on treated mice 10 days earlier displayed persistent DNA damage, arresting development and preventing transmission [1]. This dual activity (blood-stage clearance and transmission blockade) is a distinctive feature not reported for most antimalarial agents or other duocarmycin analogs.

Antimalarial Transmission-Blocking Plasmodium

Centanamycin (ML-970, AS-I-145, NSC 716970): High-Value Research and Industrial Use Cases


In Vivo Anticancer Efficacy Studies (Xenograft and Hollow Fiber Models)

Based on its demonstrated hollow fiber assay score of 54 and activity against the MDA-MB-435 xenograft [1][2], centanamycin is a suitable positive control or test agent for in vivo oncology studies focusing on tumor growth inhibition. Its reduced myelotoxicity compared to CC-1065 [1] makes it particularly valuable for long-term dosing regimens in mice.

Malaria Transmission-Blocking Research and Chemical Attenuation of Parasites

The unique ability of centanamycin to induce persistent DNA damage in Plasmodium that blocks transmission to mosquitoes [3] supports its use in malaria transmission biology. Additionally, it is employed as a chemical attenuating agent for preparing whole-parasite blood-stage vaccines [4], a niche application distinct from its anticancer profile.

DNA Repair Pathway Dissection (Nucleotide Excision Repair)

Centanamycin (AS-I-145) produces adenine-N3 adducts at AT-rich sequences that are specifically repaired by the nucleotide excision repair (NER) pathway, not base excision repair (BER) [2]. It serves as a precise molecular probe for investigating NER mechanisms in yeast and mammalian cells, allowing researchers to interrogate transcription-coupled repair processes.

Development of Live-Attenuated DNA Virus Vaccines

Centanamycin's ability to alkylate A-T-rich DNA minor grooves has been repurposed to chemically attenuate DNA viruses (e.g., CMV, HSV-2), rendering them replication-defective while preserving immunogenicity [5]. This method is being explored for generating live-attenuated vaccines, an application that leverages its DNA-damaging activity in a non-oncology context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Centanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.